molecular formula C9H17FN2 B12846813 (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

Cat. No.: B12846813
M. Wt: 172.24 g/mol
InChI Key: BVIBYYCIBCALCP-MRVPVSSYSA-N
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Description

®-4-(3-Fluoropyrrolidin-1-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further connected to a piperidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves the reaction of 3-fluoropyrrolidine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 3-fluoropyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Fluoropyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a probe to investigate biological pathways.

Medicine

In medicine, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine is explored for its potential therapeutic applications. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products.

Mechanism of Action

The mechanism of action of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(3-Chloropyrrolidin-1-yl)piperidine
  • ®-4-(3-Bromopyrrolidin-1-yl)piperidine
  • ®-4-(3-Methylpyrrolidin-1-yl)piperidine

Uniqueness

Compared to similar compounds, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Biological Activity

(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their versatility in biological applications. The presence of the fluorinated pyrrolidine moiety enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, showing significant effects on multiple biological targets:

  • Enzyme Inhibition : Research indicates that piperidine derivatives, including this compound, exhibit inhibitory effects on various enzymes such as kinases and proteases. These activities suggest potential applications in treating conditions like cancer and inflammation .
  • Neuroprotective Effects : Studies have demonstrated that compounds with similar structures can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of autophagy and reduction of reactive oxygen species (ROS) levels have been noted as mechanisms of action .
  • G-Protein Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. This interaction could lead to various physiological effects, making it a candidate for drug development targeting neurological disorders .

1. Autophagy Induction and ROS Reduction

In vitro studies using HEK-293 cells demonstrated that this compound analogs could induce autophagy, as evidenced by increased levels of LC3BII, a marker for autophagic flux. The compound also reduced ROS production under oxidative stress conditions, indicating antioxidant properties .

ParameterResult
Autophagy InductionIncreased LC3BII levels
ROS LevelsReduced in stressed cells

2. Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the piperidine structure affect biological activity. For instance, the introduction of fluorine at specific positions has been shown to enhance metabolic stability and potency against certain targets like phosphodiesterase (PDE) enzymes .

CompoundPDE IC50 (nM)Metabolic Stability (T1/2 in RLM)
This compound33267 min
Other AnalogVariesVaries

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine

InChI

InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1

InChI Key

BVIBYYCIBCALCP-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)C2CCNCC2

Canonical SMILES

C1CNCCC1N2CCC(C2)F

Origin of Product

United States

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